1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene is a brominated aromatic compound featuring a nitro group at the para position relative to a difluoromethoxy substituent and a 3-bromopropyl chain at the ortho position. Its molecular formula is C₁₀H₁₀BrF₂NO₃, with a molar mass of approximately 317.1 g/mol (estimated based on structural analogs) . Predicted physical properties include a boiling point of 308.7°C and a density of 1.357 g/cm³, reflecting the influence of its electronegative substituents and alkyl chain .
This compound is of interest in catalysis and pharmaceutical synthesis due to its unique electronic profile.
Properties
Molecular Formula |
C10H10BrF2NO3 |
|---|---|
Molecular Weight |
310.09 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-(difluoromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C10H10BrF2NO3/c11-5-1-2-7-6-8(14(15)16)3-4-9(7)17-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI Key |
AWBVIBKVGWXYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCCBr)OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromopropyl group.
Methoxylation: Introduction of the difluoromethoxy group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorinated methanol derivatives for methoxylation. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include sodium borohydride for reductions, and halogenating agents for substitutions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene is an organic compound with a complex molecular structure featuring a benzene ring substituted with a bromopropyl group, a difluoromethoxy group, and a nitro group. It has a molecular weight of approximately 310.09 g/mol. The presence of these functional groups gives the compound significant chemical reactivity and potential biological activity, making it interesting in medicinal chemistry and materials science.
Applications
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene has diverse applications across several domains:
- Medicinal Chemistry Research suggests that 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene may have potential therapeutic properties. Compounds with similar structures have demonstrated antimicrobial and anticancer activities in preliminary studies. The nitro group can participate in redox reactions that may influence biological pathways, making this compound a candidate for pharmacological exploration.
- Materials Science This compound is used in the synthesis of complex molecules with specific structural and functional properties. Its chemical structure allows it to be a building block in creating new materials with tailored applications.
- Biological Activity The interactions of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene with biological targets are under investigation. The mechanism of action likely involves its functional groups interacting with enzymes or receptors, influencing various biochemical pathways. This interaction profile could elucidate its potential roles in therapeutic applications or toxicity assessments.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target’s nature.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene with structurally related bromo-nitro-aromatic compounds:
Key Observations:
- Molecular Weight: The target compound’s molar mass (~317.1 g/mol) exceeds simpler bromo-nitrobenzenes (e.g., 1-bromo-2-nitrobenzene at 202.01 g/mol) due to the 3-bromopropyl chain and difluoromethoxy group .
- Boiling Points: The predicted boiling point (308.7°C) aligns with analogs like 1-(3-bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene, highlighting the role of alkyl chain length in increasing boiling points compared to smaller derivatives (e.g., 5-bromo-2-nitrobenzotrifluoride at 33–35°C) .
- Electronic Effects: The nitro group in the target compound is more electron-withdrawing than the ethoxy group in its analog, enhancing electrophilic substitution reactivity. In contrast, the trifluoromethyl group in 5-bromo-2-nitrobenzotrifluoride provides strong electron withdrawal but reduced steric bulk compared to difluoromethoxy .
Fluorocarbonylation Potential
The target compound’s difluoromethoxy-nitrobenzene scaffold shares structural similarities with 2-(difluoromethoxy)-5-nitrobenzene, a catalyst in Pd-mediated fluorocarbonylation reactions . In such reactions, the nitro group stabilizes transition states, while the difluoromethoxy group acts as a fluoroalkyl source.
Comparative Performance in Key Reactions
Biological Activity
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene is a complex organic compound with significant potential biological activity due to its unique structural features. The compound is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 310.09 g/mol .
Antimicrobial and Anticancer Properties
Preliminary studies suggest that 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene may exhibit antimicrobial and anticancer activities. The nitro group in particular is known for its ability to participate in redox reactions, which could influence various biological pathways . Compounds with similar structures have been shown to possess cytotoxic effects against various cancer cell lines, indicating the potential of this compound as a candidate for further pharmacological exploration .
The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors. The functional groups present may modulate these interactions, thereby influencing biochemical pathways that are crucial for cellular function and survival .
Case Studies and Research Findings
Research has highlighted the importance of structural variations in influencing the biological activity of compounds similar to 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene. For example, studies have shown that modifications in substituents can significantly alter cytotoxicity profiles against cancer cells .
Table: Comparison of Cytotoxicity in Related Compounds
| Compound Name | IC50 (μM) against Cancer Cells | Notable Features |
|---|---|---|
| 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene | N/A | Potential for antimicrobial and anticancer activity |
| 4-Chromanone | 10.72 (KB cells) | Reference compound for comparison |
| 3-Benzylidenechromanones | Varies (lower than analogues) | Lower activity compared to spiropyrazolines |
Safety and Toxicity
While exploring the therapeutic potential, it is crucial to also assess the toxicity profile of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-nitrobenzene. Material Safety Data Sheets (MSDS) indicate that caution should be exercised when handling this compound due to potential harmful effects upon contact or inhalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
